molecular formula C19H21NO4 B4995985 Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate

Cat. No.: B4995985
M. Wt: 327.4 g/mol
InChI Key: UFRBJVUOVUFKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate is a chemical compound of significant interest in organic chemistry and pharmaceutical research. Its molecular structure incorporates both phenyl and methoxyphenyl carbamoyl groups, suggesting potential as a key intermediate or scaffold in medicinal chemistry . Researchers can utilize this compound in the synthesis of more complex molecules, investigation of structure-activity relationships (SAR), or as a building block in developing pharmacologically active agents. The presence of the carbamoyl functional group makes it a candidate for exploring protease inhibition or receptor modulation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. For specific data on solubility, stability, and handling, please consult the product's Certificate of Analysis (CoA).

Properties

IUPAC Name

ethyl 2-benzyl-3-(2-methoxyanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-24-19(22)15(13-14-9-5-4-6-10-14)18(21)20-16-11-7-8-12-17(16)23-2/h4-12,15H,3,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBJVUOVUFKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate typically involves the reaction of ethyl 3-phenylpropanoate with 2-methoxyphenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by column chromatography to obtain a high yield of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: this compound hydrolyzes to form 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoic acid and ethanol.

    Reduction: Reduction yields 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanol.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Activities Reference
This compound 2-Methoxyphenylcarbamoyl, phenylpropanoate C₁₉H₂₁NO₄ Intermediate for bioactive molecules
Ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate 4-Bromophenylcarbamoyl, ethoxyacrylate C₁₄H₁₆BrNO₄ Enhanced electrophilicity due to bromine
Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate 2-Methoxyphenylhydrazine, oxobutanoate C₁₃H₁₆N₂O₄ Pyrazole precursor; anti-inflammatory
Ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-(2-methoxyphenylcarbamoyl)piperidine-3-carboxylate Piperidine core, dual 2-methoxyphenylcarbamoyl C₂₉H₃₀N₄O₆ Intramolecular heterocyclization; high yields (73–90%)
Ethyl (2R)-2-(4-methylphenyl)-1H-pyrrol-2-yl)phenoxy}-3-phenylpropanoate Pyrrole ring, 4-methylphenyl C₂₇H₂₇NO₃ Tyrosine phosphatase inhibition

Structural and Functional Analysis

Carbamoyl Group Variations: The 2-methoxyphenylcarbamoyl group in the target compound provides electron-donating methoxy substitution, enhancing resonance stabilization compared to the electron-withdrawing 4-bromophenylcarbamoyl group in . This difference likely influences binding affinity in biological targets.

Backbone Modifications: The propanoate ester in the target compound contrasts with the acrylate ester in , which features a conjugated double bond. The acrylate’s planar structure may enhance π-π stacking interactions, whereas the propanoate’s flexibility could improve membrane permeability. Hydrazinylidene-oxobutanoate derivatives adopt an E-configuration, enabling intramolecular hydrogen bonding (N–H⋯O), which stabilizes the structure and directs reactivity toward pyrazole formation.

Biological Activity :

  • Tyrosine phosphatase inhibitors (e.g., ) incorporate pyrrole rings, which are absent in the target compound. The pyrrole’s aromaticity and nitrogen lone pairs may enhance enzyme inhibition via π-cation or coordination interactions.
  • Piperidine derivatives exhibit high synthetic yields (73–90%), suggesting that the target compound’s structural simplicity could streamline scalability.

Crystallographic Insights: Syn-periplanar conformations observed in ethyl cyanoacrylate analogs (e.g., ) highlight the role of steric alignment in reactivity. The target compound’s carbamoyl group may impose torsional constraints, affecting its conformational stability.

Key Research Findings

  • Synthetic Utility: this compound shares synthetic pathways with hydrazinylidene intermediates and piperidine derivatives , where carbamoyl groups facilitate cyclization or heterocycle formation.
  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility and metabolic stability compared to halogenated analogs , which may exhibit higher reactivity but lower bioavailability.

Biological Activity

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{NO}_3

This compound contains an ethyl ester group, a carbamoyl moiety, and two phenyl rings, which contribute to its biological activity.

Anti-inflammatory and Analgesic Activities

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. The mechanism of action appears to involve the inhibition of specific enzymes associated with inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain responses.

The compound's biological activity is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in the inflammatory response, thereby mitigating symptoms associated with conditions like arthritis and other inflammatory diseases.
  • Receptor Modulation : It could also act on specific receptors that modulate pain perception, further contributing to its analgesic properties.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
Ethyl 2-[(2-hydroxyphenyl)carbamoyl]-3-phenylpropanoateHydroxy group instead of methoxyPotentially different reactivity and activity profile
Ethyl 2-[(2-chlorophenyl)carbamoyl]-3-phenylpropanoateChlorine substituentMay exhibit enhanced potency due to electronegative substitution

The presence of different substituents can significantly influence the compound's reactivity and biological activity.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in a notable decrease in inflammatory markers compared to control groups. The reduction in edema and pain behavior was statistically significant, indicating its potential as a therapeutic agent for inflammatory conditions.
  • In Vitro Assays : Cellular assays revealed that the compound effectively reduces cytokine production in activated macrophages, further supporting its role as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.